molecular formula C9H8INO4 B12861342 4-Iodo-5-methyl-2-nitrophenylacetic acid

4-Iodo-5-methyl-2-nitrophenylacetic acid

Cat. No.: B12861342
M. Wt: 321.07 g/mol
InChI Key: GYSGXRLELRTBCZ-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . This compound is characterized by the presence of iodine, methyl, nitro, and phenylacetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-2-nitrophenylacetic acid typically involves the iodination of 5-methyl-2-nitrophenylacetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-2-nitrophenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted phenylacetic acids.

    Reduction: 4-Iodo-5-methyl-2-aminophenylacetic acid.

    Oxidation: 4-Iodo-5-carboxy-2-nitrophenylacetic acid.

Scientific Research Applications

4-Iodo-5-methyl-2-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-nitrophenylacetic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The nitro group can participate in redox reactions, while the phenylacetic acid moiety can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-nitrophenylacetic acid
  • 5-Methyl-2-nitrophenylacetic acid
  • 4-Iodo-5-methylphenylacetic acid

Uniqueness

4-Iodo-5-methyl-2-nitrophenylacetic acid is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of both iodine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

2-(4-iodo-5-methyl-2-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8INO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13)

InChI Key

GYSGXRLELRTBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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